(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of MLN 8054 O-β-D-Glucuronide involves multiple steps, starting from the precursor MLN 8054. The synthetic route typically includes the glucuronidation of MLN 8054, where a glucuronic acid moiety is attached to the parent compound. This reaction is usually carried out under mild conditions using glucuronidation reagents and catalysts
Chemical Reactions Analysis
MLN 8054 O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MLN 8054 O-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used to study protein interactions and functions.
Drug Metabolism Studies: It helps in understanding the metabolic pathways of drugs.
Biochemical Assays: It is used in various biochemical assays to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of MLN 8054 O-β-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts as a metabolite of MLN 8054, which is an inhibitor of Aurora A kinase.
Comparison with Similar Compounds
MLN 8054 O-β-D-Glucuronide is unique due to its specific glucuronidation, which differentiates it from other similar compounds. Some similar compounds include:
MLN 8054: The parent compound, which is an Aurora A kinase inhibitor.
MLN 8237: Another Aurora kinase inhibitor with similar applications in cancer research.
MLN 8054 O-β-D-Glucuronide stands out due to its specific metabolic pathway and unique biochemical properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38)/t24-,25-,26+,27-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBLJONXRHDSS-MOWXUVRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClF2N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659239 |
Source
|
Record name | 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203589-02-9 |
Source
|
Record name | 1-O-(4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoyl)-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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